molecular formula C22H24N4O4 B560039 AZD6482 CAS No. 1173900-33-8

AZD6482

Cat. No.: B560039
CAS No.: 1173900-33-8
M. Wt: 408.4 g/mol
InChI Key: IRTDIKMSKMREGO-OAHLLOKOSA-N
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Mechanism of Action

Target of Action

AZD6482, also known as “2-[[(1R)-1-[7-Methyl-2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl]ethyl]amino]benzoic acid”, is primarily a PI3Kβ inhibitor . The PI3Kβ (Phosphoinositide 3-kinase beta) is a key enzyme in the PI3K/Akt signaling pathway, which plays a crucial role in cell proliferation, survival, and metabolism .

Mode of Action

This compound interacts with its target, PI3Kβ, by binding to it and inhibiting its activity . This inhibition disrupts the PI3K/Akt signaling pathway, leading to a decrease in the levels of phosphorylated AKT (p-AKT) and phosphorylated GSK-3β (p-GSK-3β) . The disruption of this pathway can lead to significant changes in the cell, including induction of apoptosis and cell cycle arrest .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/Akt pathway . This pathway is essential for the occurrence and development of various types of cancers, including glioma . By inhibiting PI3Kβ, this compound disrupts this pathway, leading to decreased levels of p-AKT and p-GSK-3β . This disruption can lead to significant downstream effects, including the induction of apoptosis and cell cycle arrest .

Pharmacokinetics

The pharmacokinetic properties of this compound are currently under investigation . A clinical trial (NCT00688714) was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy human volunteers .

Result of Action

The primary result of this compound’s action is the induction of apoptosis and cell cycle arrest in cancer cells . In studies conducted on human glioblastoma cells, this compound treatment was found to significantly induce apoptosis and cell cycle arrest . Moreover, the levels of p-AKT, p-GSK-3β, Bcl-2, and cyclin D1 were decreased after this compound treatment .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other signaling molecules and the cellular context can affect the efficacy of this compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AZD-6482 involves multiple steps, starting from the preparation of the core structure, followed by functional group modifications. The key steps include:

Industrial Production Methods: Industrial production of AZD-6482 follows similar synthetic routes but is optimized for large-scale production. This includes:

Chemical Reactions Analysis

Types of Reactions: AZD-6482 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various analogs and derivatives of AZD-6482, each with potentially different biological activities .

Comparison with Similar Compounds

Uniqueness of AZD-6482:

Properties

IUPAC Name

2-[[(1R)-1-(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-9-yl)ethyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-14-11-17(15(2)23-18-6-4-3-5-16(18)22(28)29)21-24-19(12-20(27)26(21)13-14)25-7-9-30-10-8-25/h3-6,11-13,15,23H,7-10H2,1-2H3,(H,28,29)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTDIKMSKMREGO-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C=C(N=C2C(=C1)C(C)NC3=CC=CC=C3C(=O)O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2C(=O)C=C(N=C2C(=C1)[C@@H](C)NC3=CC=CC=C3C(=O)O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657619
Record name 2-({(1R)-1-[7-Methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl]ethyl}amino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173900-33-8
Record name AZD-6482
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173900338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-6482
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14980
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-({(1R)-1-[7-Methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl]ethyl}amino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZD-6482
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78G6MP5PZ5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary molecular target of AZD6482?

A1: this compound specifically inhibits the p110β isoform of Phosphoinositide 3-kinase (PI3K). [, , , , , , , , , , ]

Q2: How does this compound interact with its target?

A2: this compound acts as a competitive inhibitor by targeting the ATP-binding site of the p110β kinase domain. [, ]

Q3: What are the downstream effects of inhibiting p110β with this compound?

A3: this compound treatment leads to:

  • Reduced AKT activation: Decreased phosphorylation of AKT, a key downstream effector of PI3K signaling. [, , , , ]
  • Inhibition of cell proliferation and survival: Reduced cell viability and induction of apoptosis in various cancer cell lines, particularly those with PTEN deficiency. [, , , , , , ]
  • Impaired cell migration and invasion: Reduced migratory and invasive capacity of glioblastoma and renal clear cell carcinoma cells. [, ]
  • Thrombus instability: In platelets, this compound specifically disrupts thrombus stability at high shear rates, potentially due to impaired activating phosphorylations of Akt and inhibitory phosphorylation of GSK3. [, ]
  • Modulation of growth factor response: this compound can desensitize cells to IGF-1 stimulation while hypersensitizing them to heregulin, impacting downstream AKT and MEK/ERK activation. []

Q4: Does this compound affect other PI3K isoforms?

A4: this compound demonstrates high selectivity for p110β and does not significantly inhibit other PI3K isoforms like p110α or p110δ. [, , , , , ]

Q5: What is the significance of p110β inhibition in PTEN-deficient cancers?

A5: PTEN negatively regulates the PI3K pathway. Cancers with PTEN loss often exhibit increased reliance on p110β for survival and proliferation, making them potentially susceptible to this compound treatment. [, , , , ]

Q6: Is there spectroscopic data available for this compound?

A6: The provided research papers do not include detailed spectroscopic data (NMR, IR, etc.) for this compound.

Q7: Are there studies on this compound's material compatibility and stability under various conditions?

A7: The provided research papers primarily focus on this compound's biological activity and do not provide specific information regarding its material compatibility or stability under various environmental conditions.

Q8: Does this compound exhibit any catalytic properties?

A8: this compound is a kinase inhibitor and does not possess inherent catalytic properties. It functions by blocking the catalytic activity of p110β.

Q9: Have computational chemistry methods been applied to study this compound?

A10: While some studies mention the use of computational methods like molecular docking, detailed information about specific simulations, calculations, or quantitative structure-activity relationship (QSAR) models for this compound is not available in the provided research. [, ]

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